1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-10(11(14)15)8(2)13(12-7)6-9-4-3-5-16-9/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPBXGGFBNNKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CO2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170336 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-furanylmethyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339909-52-2 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-furanylmethyl)-3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1339909-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-furanylmethyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical sensors due to its unique structural features.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with biological targets, while the pyrazole and furan rings can engage in π-π stacking interactions. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ primarily in the substituent at the 1-position of the pyrazole ring. The table below summarizes critical differences:
| Compound Name | 1-Position Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 1-(Furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | Furan-2-ylmethyl | C₁₂H₁₂N₂O₃ | 232.24 | Not provided | Furan oxygen for H-bonding |
| 1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | 4-Chlorophenylmethyl | C₁₃H₁₃ClN₂O₂ | 264.71 | 1156433-10-1 | Chlorine enhances lipophilicity |
| 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | Difluoromethyl | C₇H₈F₂N₂O₂ | 190.15 | 512810-13-8 | Electron-withdrawing CF₂ group |
| 1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | 4-Isopropylphenyl | C₁₅H₁₈N₂O₂ | 258.32 | 1171764-30-9 | Bulky isopropyl group steric effects |
| 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | 2-Chloroethyl | C₈H₁₁ClN₂O₂ | 202.64 | 52908290 | Flexible chloroalkyl chain |
Key Observations :
- Steric Influence : The 4-isopropylphenyl substituent (CAS 1171764-30-9) adds steric bulk, which may hinder molecular packing and reduce solubility .
- Lipophilicity : Chlorophenyl derivatives (e.g., CAS 1156433-10-1) exhibit higher lipophilicity due to the chlorine atom, which could enhance membrane permeability in biological systems .
Crystallographic and Hydrogen-Bonding Patterns
- Hydrogen Bonding : The furan oxygen in the target compound may participate in hydrogen-bonding networks, as observed in , which discusses graph-set analysis for molecular aggregates. In contrast, chlorophenyl analogs rely on weaker van der Waals interactions .
- Crystal Packing : Tools like Mercury () enable visualization of packing efficiencies. For instance, bulky substituents (e.g., isopropylphenyl) disrupt close packing, whereas planar groups (e.g., chlorophenyl) facilitate denser arrangements .
Biological Activity
1-(Furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article presents a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a furan ring and a pyrazole moiety, which are critical for its biological interactions.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives could reduce inflammation by up to 85% in experimental models compared to standard anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% (1 µM) | 86% (1 µM) |
| Pyrazole Derivative | 61–85% (10 µM) | 76–93% (10 µM) |
2. Antimicrobial Activity
Pyrazole compounds have been evaluated for their antimicrobial efficacy against various bacterial strains. Studies have shown that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria. Notably, compounds were tested against E. coli and S. aureus, with some exhibiting comparable effects to established antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. coli | 40 |
| S. aureus | 50 |
| Klebsiella pneumonia | 30 |
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
A recent investigation highlighted that specific pyrazole derivatives could inhibit cancer cell lines with IC50 values in the low micromolar range.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, a series of pyrazole derivatives were administered. The results indicated a significant reduction in edema compared to the control group, supporting the anti-inflammatory claims .
Case Study 2: Antibacterial Efficacy
Another study focused on synthesizing novel pyrazole derivatives and evaluating their antibacterial activity against clinical isolates of Pseudomonas aeruginosa. The results demonstrated that certain compounds had MIC values lower than those of standard antibiotics like ampicillin, indicating their potential as effective antibacterial agents .
Preparation Methods
General Synthetic Strategy for Pyrazole-4-carboxylic Acid Derivatives
Pyrazole-4-carboxylic acid derivatives are commonly synthesized via condensation and cyclization reactions involving β-dicarbonyl compounds and hydrazine derivatives. A typical approach includes:
- Formation of an intermediate β-keto ester or β-dicarbonyl compound.
- Reaction with hydrazine or substituted hydrazines to form the pyrazole ring.
- Functionalization at the 1-position (N-1) with substituents such as furan-2-ylmethyl groups.
- Final oxidation or hydrolysis steps to yield the carboxylic acid functionality at the 4-position.
This general framework is supported by multiple methods reported in the literature for pyrazole derivatives.
Specific Method for 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic Acid as a Precursor
A patented industrial method outlines the preparation of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which can serve as a core intermediate for further substitution at N-1 with a furan-2-ylmethyl group. The key steps include:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; heat 110-120 °C | Formation of an intermediate compound (Compound A) via heat preservation and reduced pressure distillation | High purity intermediate (Compound A) |
| 2 | 40% methylhydrazine aqueous solution, toluene, sodium hydroxide; 8-20 °C | Reaction of Compound A with methylhydrazine under basic conditions to form Compound B | Pyrazole ring formation |
| 3 | Compound B liquid, 15% HCl; 85-90 °C | Acidification, stirring, centrifugation, drying | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
This method achieves high yields and purity, with precise stoichiometric ratios and temperature control critical for optimal results.
Alternative Routes and Cyclocondensation Approaches
Additional synthetic routes involve:
- Condensation of hydrazines with α,β-unsaturated ketones or chalcones bearing furan substituents to form pyrazolines, followed by oxidation to pyrazoles.
- One-pot reactions involving diazo compounds and alkynes or aldehydes to build the pyrazole ring with substitution patterns including furan moieties.
These methods provide versatility in accessing substituted pyrazoles but may require further functional group transformations to introduce the carboxylic acid at the 4-position.
Detailed Research Findings and Data
Table 1: Key Reaction Parameters for Pyrazole Core Synthesis
| Parameter | Value/Range | Notes |
|---|---|---|
| Ethyl acetoacetate : triethyl orthoformate : acetic anhydride (mass ratio) | 6 : 9 : 8-10 | For intermediate Compound A formation |
| Methylhydrazine (40% aqueous) : Sodium hydroxide : Compound A (mass ratio) | 5 : 0.2-0.4 : 8-10 | For pyrazole ring closure |
| Reaction temperatures | 110-120 °C (step 1), 8-20 °C (step 2), 85-90 °C (step 3) | Controlled heating and cooling critical |
| Hydrochloric acid concentration | 15% (mass fraction) | Used in acidification step |
Table 2: Analytical Data of Intermediates and Final Product
| Compound | Melting Point (°C) | Key IR Bands (cm⁻¹) | NMR Characteristics |
|---|---|---|---|
| Acid chloride intermediate | 178-179 | 1726 (C=O), 3330, 3133 (NH) | 1H NMR: Furan protons at δ 6.62-8.09 ppm |
| Acid hydrazide intermediate | 188-189 | Disappearance of ester signals, NH2 bands | 1H NMR: NH2 protons at δ 5.22 ppm |
These data confirm the successful formation of key intermediates en route to furyl-substituted pyrazole carboxylic acids.
Summary of Preparation Method
The preparation of 1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid generally involves:
- Synthesizing the 3,5-dimethyl-1H-pyrazole-4-carboxylic acid core via condensation of ethyl acetoacetate derivatives with methylhydrazine under controlled conditions.
- Conversion of the pyrazole carboxylic acid to an activated intermediate (e.g., acid chloride or ester hydrazide) if needed.
- Alkylation of the pyrazole nitrogen at N-1 with a furan-2-ylmethyl halide under mild base conditions to attach the furan substituent without degrading the heterocycle.
- Purification and characterization by standard analytical methods (NMR, IR, MS).
Q & A
Q. What are the established synthetic routes for 1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or β-ketoesters under acidic conditions .
- Step 2 : Introduction of the furan-2-ylmethyl group through alkylation or substitution reactions. For example, nucleophilic substitution using furfuryl bromide in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., using NaOH in aqueous ethanol) .
Key challenges include optimizing reaction temperatures and solvent systems (e.g., DMF or THF) to minimize side products .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the furan methylene protons typically appear as a triplet at δ 4.5–5.0 ppm .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Carboxylic acid C=O stretches appear near 1700 cm⁻¹, while pyrazole ring vibrations are observed at 1500–1600 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns with UV detection .
- X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding patterns in solid-state studies .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to improve yield and purity?
- Reaction Condition Screening : Use Design of Experiments (DoE) to test variables like temperature (e.g., 60–100°C for alkylation), solvent polarity (DMF vs. THF), and catalyst loading .
- Intermediate Purification : Employ flash chromatography or recrystallization after each step. For example, silica gel chromatography with ethyl acetate/hexane gradients isolates pyrazole intermediates .
- In-Line Monitoring : Utilize thin-layer chromatography (TLC) or real-time NMR to track reaction progress and minimize byproducts .
Q. How can contradictory biological activity data across studies be resolved?
Contradictions often arise from assay variability or structural analogs. Methodological solutions include:
- Standardized Assays : Use uniform protocols (e.g., MTT assays for cytotoxicity with controlled cell lines like HEK-293 or HeLa) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1–100 μM) to compare potency .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., COX-2) via both fluorometric and colorimetric assays .
Q. What computational methods are used to study interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., cyclooxygenase). The furan ring often engages in π-π stacking with aromatic residues .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent electronegativity (e.g., halogens) with anti-inflammatory activity using partial least squares regression .
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
A comparative analysis of analogs reveals:
| Compound | Substituents | IC₅₀ (COX-2 Inhibition) | Notes |
|---|---|---|---|
| Target Compound | Furan-2-ylmethyl, 3,5-dimethyl | 12.3 μM | Enhanced solubility vs. lipophilic analogs |
| 1-(4-Chlorophenyl) analog | Chlorophenyl instead of furan | 8.7 μM | Higher potency but lower solubility |
| 3,5-Dimethyl without carboxylic acid | Methyl groups retained | >100 μM | Loss of hydrogen-bonding capacity |
Key Insight : Halogenation (e.g., Cl/F) increases target affinity but may reduce bioavailability. The carboxylic acid group is critical for binding via salt bridges with basic residues .
Methodological Recommendations
- Data Reproducibility : Replicate key findings across ≥3 independent experiments with statistical validation (p < 0.05, ANOVA) .
- Safety Protocols : Handle corrosive reagents (e.g., H₂SO₄ in cyclocondensation) under fume hoods with PPE .
- Data Sharing : Deposit spectral data in public repositories (e.g., PubChem) to facilitate cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
